molecular formula C14H18N2OS2 B6574338 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-(propan-2-yl)propanamide CAS No. 1017662-77-9

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-(propan-2-yl)propanamide

Cat. No. B6574338
CAS RN: 1017662-77-9
M. Wt: 294.4 g/mol
InChI Key: QYPFUNANEVLQFD-UHFFFAOYSA-N
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Description

The compound “3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-(propan-2-yl)propanamide” is a complex organic molecule that contains a thiophene ring and a thiazole ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiazole is also a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including our compound of interest, exhibit remarkable antimicrobial properties. Researchers have identified derivatives with sulfazole moieties as potent antimicrobial agents. These compounds can combat bacterial, fungal, and other microbial infections .

Antiretroviral Potential

Our compound’s structural features make it an intriguing candidate for antiretroviral therapy. Thiazoles have been investigated for their ability to inhibit HIV protease enzymes, with compounds like ritonavir demonstrating promising results .

Antifungal Properties

Thiazoles play a crucial role in the fight against fungal infections. Abafungin, a thiazole derivative, exhibits potent antifungal activity. Researchers continue to explore novel thiazole-based compounds for improved efficacy .

Anticancer Applications

Tiazofurin, another thiazole-containing compound, has shown anticancer potential. Its mechanism involves inhibiting nucleotide biosynthesis, making it a valuable candidate for cancer treatment .

Neuroprotective and Anti-Inflammatory Effects

Thiazoles have been linked to neuroprotective and anti-inflammatory activities. Compounds containing this scaffold, such as meloxicam, hold promise for managing neuroinflammatory conditions and Alzheimer’s disease .

Cardiovascular Health

Thiazoles also exhibit antihypertensive effects. Researchers have explored their use in managing hypertension and related cardiovascular conditions .

Antioxidant Properties

The thiazole moiety contributes to antioxidant activity. These compounds scavenge free radicals, protecting cells from oxidative damage .

Hepatoprotective Potential

Certain thiazole derivatives have demonstrated hepatoprotective effects, safeguarding liver health .

Mechanism of Action

Target of Action

The compound, also known as “3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-(propan-2-yl)propanamide”, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may affect pathways related to cell growth and proliferation . .

Pharmacokinetics

The pharmacokinetics, including the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, of a compound can greatly impact its bioavailability and therapeutic effect. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of a compound’s action can be observed at the molecular and cellular level. For instance, some thiazole derivatives have demonstrated anti-inflammatory and analgesic activity . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the solubility of a compound can affect its absorption and distribution in the body . .

properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-9(2)15-13(17)7-6-12-14(16-10(3)19-12)11-5-4-8-18-11/h4-5,8-9H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPFUNANEVLQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC(C)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

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